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Introduction

Pigment Red 264 (C.l. 561300; CAS 88949-33-1), a high-performance diketopyrrolopyrrole
(DPP) pigment, is renowned for its vibrant bluish-red shade, exceptional lightfastness, and
thermal stability.[1] Its molecular formula is C30H20N202.[1] These properties make it a
valuable colorant in demanding applications such as automotive coatings and high-end
plastics.[2] Beyond its industrial use, the unique photophysical characteristics of the DPP core
have drawn significant interest in the fields of organic electronics and materials science. This
guide provides a comprehensive overview of the spectroscopic data for Pigment Red 264,
focusing on UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic
Resonance (NMR) spectroscopy. The insolubility of this pigment necessitates the use of solid-
state analytical techniques for its characterization.

Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy

Due to its insolubility, the UV-Vis spectroscopic analysis of Pigment Red 264 is typically
performed on solid samples using diffuse reflectance spectroscopy. The electronic absorption
spectrum is characterized by strong absorption in the visible region, which is responsible for its
intense red color.[3] The core of Pigment Red 264 is the diketopyrrolopyrrole (DPP) structure,
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a conjugated system that acts as the primary chromophore.[3] Intermolecular interactions in the
solid state can influence the absorption spectra of DPP pigments.[3]

While specific quantitative data for Pigment Red 264 is not readily available in the public
domain, studies on similar DPP pigments in the solid state (thin films) show a pronounced
bathochromic (red) shift of about 50 nm compared to their spectra in solution, with strong
absorption bands appearing between 500 and 650 nm.[4]

Table 1: UV-Vis Spectroscopic Data (Analogous DPP Pigments)

Spectroscopic Parameter Wavelength (Amax) Notes

Based on data for similar solid-

Absorption Maximum ~500 - 650 nm )
state DPP pigments.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in Pigment
Red 264. The analysis is typically carried out on the solid powder using an Attenuated Total
Reflectance (ATR) accessory. The Infrared and Raman Users Group (IRUG) spectral database
contains an entry for Pigment Red 264 (I0D00263), confirming the availability of reference
spectra.[5] Another database lists an ATR-FTIR spectrum for "Ruby DPP TR, PR 264".[6]

Table 2: Characteristic FTIR Peaks for Pigment Red 264
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Wavenumber (cm~—?) Assignment (Tentative)

~3100 - 3000 C-H stretching (aromatic)

~1650 C=0 stretching (lactam)

~1590 C=C stretching (aromatic)

~1400 C-N stretching

Below 1000 C-H out-of-plane bending (aromatic)

Note: This table is a representation of expected
peaks based on the structure of DPP pigments.
Specific peak positions and intensities can be

found in the referenced databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The insolubility of Pigment Red 264 in common NMR solvents makes traditional solution-state
NMR analysis impractical. Solid-state NMR (ssNMR), particularly 13C Cross-Polarization Magic
Angle Spinning (CP/MAS) NMR, is the most suitable technique for the structural elucidation of
this pigment in its native powder form.[7] This method provides information about the different
carbon environments within the molecule, such as aromatic, olefinic, and carbonyl carbons.

While specific 13C NMR chemical shift data for Pigment Red 264 is not publicly available,
analysis of closely related, soluble DPP derivatives provides insight into the expected chemical
shift regions. For instance, 13C NMR spectra of N-alkylated DPP derivatives show
characteristic signals for the lactam carbonyl carbons around 161 ppm, with aromatic and
olefinic carbons appearing in the 125-142 ppm range.[8]

Table 3: Expected 13C NMR Chemical Shift Ranges for Pigment Red 264 (Based on
Analogous Structures)
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Carbon Type Chemical Shift Range (ppm)
Carbonyl (C=0) ~160 - 165
Aromatic/Olefinic (C=C) ~125 - 145

Note: These are estimated ranges based on
data from soluble DPP derivatives.[8] Actual
values for solid-state Pigment Red 264 may

vary.

Experimental Protocols
UV-Vis Diffuse Reflectance Spectroscopy

o Sample Preparation: The powdered Pigment Red 264 is used directly. The sample is placed
in a sample holder with a quartz window.

¢ Instrumentation: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance
accessory (e.g., an integrating sphere) is used.

o Data Acquisition: A baseline spectrum is recorded using a high-reflectance standard (e.qg.,
BaSO4 or a calibrated white tile). The spectrum of the pigment is then recorded over the
desired wavelength range (typically 200-800 nm).

o Data Processing: The reflectance data (R) is converted to absorbance or Kubelka-Munk
units (F(R)) for analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

e Sample Preparation: A small amount of the powdered Pigment Red 264 is placed directly
onto the ATR crystal (e.g., diamond or germanium).

e Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
pigment sample is then brought into firm contact with the crystal using a pressure clamp. The
sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-
noise ratio. A spectral resolution of 4 cm~* is common.[9]
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o Data Processing: The resulting spectrum is typically presented as absorbance versus

wavenumber (cm~1).

Solid-State 13C CP/MAS NMR Spectroscopy

o Sample Preparation: The powdered Pigment Red 264 is packed into a zirconia rotor

(typically 4 mm or 7 mm in diameter).
 Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning probe.

» Data Acquisition: The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle
(54.7°) to average out anisotropic interactions. A cross-polarization (CP) pulse sequence is
used to enhance the signal of the low-abundance 13C nuclei by transferring magnetization

from the abundant tH nuclei.

o Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce
the 13C NMR spectrum. Chemical shifts are referenced to a standard, such as adamantane
or glycine.

Visualization of Spectroscopic Workflow
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General Workflow for Spectroscopic Analysis of Pigment Red 264
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Caption: General workflow for the spectroscopic analysis of Pigment Red 264.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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